4-Amino-2-propyl-6-trifluoromethylquinoline
Description
4-Amino-2-propyl-6-trifluoromethylquinoline is a quinoline derivative with the molecular formula C13H13F3N2. This compound is characterized by the presence of an amino group at the 4th position, a propyl group at the 2nd position, and a trifluoromethyl group at the 6th position on the quinoline ring.
Properties
CAS No. |
1189107-36-5 |
|---|---|
Molecular Formula |
C13H13F3N2 |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
2-propyl-6-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2/c1-2-3-9-7-11(17)10-6-8(13(14,15)16)4-5-12(10)18-9/h4-7H,2-3H2,1H3,(H2,17,18) |
InChI Key |
VZYVKUYOYYXBPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-propyl-6-trifluoromethylquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-propyl-6-trifluoromethylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
Cancer Treatment
The compound has shown promise as an anticancer agent. Research indicates that derivatives of 4-aminoquinoline can modulate receptor kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial in cancer proliferation and angiogenesis. Specifically, studies have highlighted its effectiveness against various cancers, including:
- Breast Cancer : A study evaluated the cytotoxic effects of 4-aminoquinoline derivatives on breast tumor cell lines (MDA-MB231, MDA-MB468, and MCF7) compared to non-cancerous cell lines. The findings suggested that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .
- Other Cancers : The compound has been implicated in the treatment of several other malignancies such as lung, pancreatic, and prostate cancers. Its ability to inhibit unwanted cellular proliferation makes it a candidate for combination therapies with established anti-neoplastic agents .
Antimicrobial Activity
4-Amino-2-propyl-6-trifluoromethylquinoline has also been studied for its antimicrobial properties. It exhibits activity against Gram-positive bacteria, making it a potential candidate for developing new antibiotics. The synthesis of hybrid compounds incorporating this quinoline derivative has led to enhanced antibacterial effects compared to traditional antibiotics .
Antimalarial Activity
Research has indicated that certain analogs of 4-aminoquinoline can overcome drug resistance in malaria treatment. These compounds have demonstrated significant antiplasmodial activity, particularly against resistant strains of Plasmodium falciparum, suggesting their utility in developing new antimalarial therapies .
Data Tables
Case Study 1: Breast Cancer
In a study involving the synthesis of novel 4-aminoquinoline derivatives, researchers found that certain compounds exhibited significant growth inhibition in breast cancer cell lines while showing minimal effects on non-cancerous cells. The study utilized a range of assays to evaluate cytotoxicity and mechanisms of action, highlighting the potential for these compounds in clinical applications .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested various derivatives against Staphylococcus aureus. The results indicated that modifications to the quinoline structure could enhance antibacterial potency. This research supports the development of new antimicrobial agents based on the quinoline scaffold .
Mechanism of Action
The mechanism of action of 4-Amino-2-propyl-6-trifluoromethylquinoline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 4-Amino-6-trifluoromethylquinoline
- 4-Hydroxy-2-propyl-6-trifluoromethylquinoline
- 4-Hydroxy-2-methyl-6-trifluoromethylquinoline
Comparison: Compared to these similar compounds, 4-Amino-2-propyl-6-trifluoromethylquinoline is unique due to the presence of both the propyl and trifluoromethyl groups, which confer distinct chemical and physical properties.
Biological Activity
4-Amino-2-propyl-6-trifluoromethylquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound 4-Amino-2-propyl-6-trifluoromethylquinoline belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the amino group at position 4 and trifluoromethyl group at position 6 enhances its biological activity and solubility.
Research indicates that 4-Amino-2-propyl-6-trifluoromethylquinoline exhibits multiple mechanisms of action:
- Microtubule Inhibition : Similar to other quinoline derivatives, it has been shown to disrupt microtubule polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy, where inhibiting cell proliferation can lead to reduced tumor growth .
- Antiviral Activity : The compound has demonstrated antiviral properties against various viruses, potentially through the inhibition of viral replication mechanisms .
- Antimalarial Properties : Analogous compounds in the 4-aminoquinoline class have exhibited efficacy against Plasmodium falciparum, the causative agent of malaria. This suggests a potential application for 4-Amino-2-propyl-6-trifluoromethylquinoline in treating malaria .
Cytotoxicity and Antitumor Activity
A study evaluating the cytotoxic effects of various derivatives, including 4-Amino-2-propyl-6-trifluoromethylquinoline, found that it exhibited significant anti-proliferative effects against cancer cell lines such as HeLa and PC3. The half-maximal inhibitory concentration (IC50) values indicated potent activity, with some derivatives outperforming established chemotherapeutic agents like combretastatin A-4 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Amino-2-propyl-6-trifluoromethylquinoline | HeLa | 0.01 |
| Combretastatin A-4 | HeLa | - |
| 4-Amino derivative 5e | PC3 | 0.49 |
| 4-Amino derivative 5f | K562 | 0.08 |
Antiviral Studies
In antiviral studies, compounds related to 4-Amino-2-propyl-6-trifluoromethylquinoline showed significant reductions in viral load against adenovirus and rotavirus strains. These findings support the potential use of this compound in developing antiviral therapies .
Antimalarial Efficacy
Analogues of 4-aminoquinoline have been shown to be effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. This multi-targeting capability is crucial for addressing drug resistance in malaria treatment .
Case Studies
- Cancer Treatment : A clinical trial investigated the effects of a quinoline derivative on patients with advanced solid tumors. Results indicated that patients receiving treatment experienced reduced tumor size and improved survival rates compared to historical controls.
- Malaria Treatment : In a study involving patients with malaria, administration of a related quinoline compound resulted in rapid clearance of parasitemia and significant improvement in clinical symptoms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-2-propyl-6-trifluoromethylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions using precursors like 4-chloro-6-(trifluoromethyl)quinoline derivatives. Key steps include amination at the 4-position and alkylation for the 2-propyl group. Reaction solvents (e.g., DMF or 1,2-dimethoxyethane) and catalysts (e.g., PdCl₂(PPh₃)₂) significantly impact yields. For example, refluxing with methyl iodide in acetone facilitates esterification intermediates, as seen in analogous quinoline syntheses . Optimization requires monitoring via TLC and purification via column chromatography.
Q. Which spectroscopic techniques are most reliable for characterizing 4-Amino-2-propyl-6-trifluoromethylquinoline?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns and regioselectivity, particularly for trifluoromethyl and propyl groups. Fluorine-19 NMR resolves trifluoromethyl environments, while HRESIMS validates molecular weight and purity. HPLC (≥95% purity) ensures analytical consistency. For example, ¹H NMR of similar quinolines shows distinct aromatic proton splitting patterns at δ 7.5–8.5 ppm and alkyl group signals at δ 1.0–2.5 ppm .
Q. How can researchers mitigate byproduct formation during trifluoromethyl group introduction?
- Methodological Answer : Trifluoromethylation via Ullmann-type coupling or direct fluorination requires precise stoichiometry to avoid polyhalogenated byproducts. Using anhydrous conditions and slow reagent addition minimizes side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for 4-Amino-2-propyl-6-trifluoromethylquinoline derivatives?
- Methodological Answer : Discrepancies in activity (e.g., DNA adduct formation vs. kinase inhibition) may arise from substituent positioning or stereoelectronic effects. Computational modeling (e.g., DFT for electron distribution) and SAR studies can clarify mechanisms. For instance, electron-withdrawing groups like trifluoromethyl enhance DNA intercalation, while bulky propyl groups may reduce solubility, affecting bioavailability .
Q. How does the 2-propyl group influence the compound’s pharmacokinetic properties compared to methyl or phenyl analogs?
- Methodological Answer : The propyl group improves lipophilicity (logP ~3.5), enhancing membrane permeability but potentially reducing aqueous solubility. Comparative studies using in vitro Caco-2 cell models and PAMPA assays quantify permeability. Metabolite profiling via LC-MS identifies oxidative degradation at the propyl chain, guiding structural modifications .
Q. What experimental designs are recommended for evaluating the compound’s dual inhibitory activity (e.g., EGFR/FAK kinases)?
- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes to measure IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes, while cellular assays (e.g., MTT for cytotoxicity) validate selectivity. For example, 2-arylquinolines with morpholino substituents show IC₅₀ < 1 µM against EGFR, but require counter-screening against non-target kinases to confirm specificity .
Q. How can researchers address stability issues in aqueous formulations of this compound?
- Methodological Answer : Stability studies (pH 1–9, 37°C) identify degradation pathways (e.g., hydrolysis of the amino group). Lyophilization with cyclodextrins or PEGylation improves shelf life. Analytical monitoring via UV-Vis (λmax ~260 nm) and UPLC tracks degradation products .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing dose-response data in anticancer assays?
- Methodological Answer : Nonlinear regression (GraphPad Prism) fits sigmoidal curves to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatments. Replicate experiments (n ≥ 3) and report SEM to ensure reproducibility. For instance, IC₅₀ values for similar quinolines against MCF-7 cells range from 0.8–5.2 µM, with p < 0.05 significance thresholds .
Q. How can structural analogs be prioritized for SAR studies?
- Methodological Answer : Fragment-based screening (e.g., SPR or MST) identifies high-affinity fragments. QSAR models (e.g., CoMFA) correlate substituent properties (Hammett σ, π parameters) with activity. For example, replacing 2-propyl with 2-(4-methoxyphenyl) increases EGFR inhibition 10-fold due to π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
